2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde
Description
Structural Characterization
Crystallographic Analysis of Molecular Configuration
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating the three-dimensional arrangement of atoms in organic molecules. For 2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde, this technique would resolve critical aspects of its molecular geometry, including:
- Planar arrangement of the indole core : The indole system typically adopts a planar conformation due to conjugation between the pyrrole and benzene rings.
- Orientation of functional groups : The nitro group at position 5, methyl group at position 1, and formyl group at position 3 would exhibit specific spatial relationships.
- Sulfanyl bridge conformation : The 4-bromophenylsulfanyl substituent at position 2 would likely adopt a staggered conformation to minimize steric strain.
While direct SCXRD data for this compound is not available in the provided sources, analogous structures (e.g., 5-nitroindole derivatives) exhibit dihedral angles between substituents and the indole plane. For example, phenylsulfonyl-indole derivatives show dihedral angles of 84.81° and 61.67° between substituents and the indole ring. These values provide a baseline for interpreting the sulfanyl bridge’s torsional flexibility.
Torsional Angle Analysis of Sulfanyl Bridge
The sulfanyl bridge (-S-) between the indole ring and 4-bromophenyl group introduces rotational freedom, influencing molecular packing and reactivity. Key torsion angles include:
| Torsion Angle | Expected Range (°) | Impact on Conformation |
|---|---|---|
| C2-S-C6 (indole-phenyl) | 60–120 | Staggered vs. eclipsed |
| N5-O2 (nitro group) | 120–180 | Coplanar with indole |
| C3-O1 (formyl group) | 0–30 | Conjugation with ring |
Studies on related sulfanyl-indole derivatives suggest that the sulfanyl bridge adopts a staggered conformation to balance steric and electronic effects. The bromine atom on the phenyl ring may induce additional torsional strain, favoring specific dihedral angles for optimal stability.
Spectroscopic Identification Techniques
FT-IR Spectral Signature Analysis
Fourier-transform infrared (FT-IR) spectroscopy provides critical insights into functional group vibrations. For this compound, key absorption bands would include:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (formyl) | 1700–1750 | Aldehyde stretch |
| NO₂ (nitro) | 1500–1600 | Asymmetric and symmetric stretches |
| C-Br (aromatic) | 600–650 | C-Br stretch |
| C-S (sulfanyl) | 700–800 | C-S-C bending/stretching |
| Aromatic C-H (indole) | 3000–3100 | Stretching vibrations |
The nitro group’s strong absorption near 1500 cm⁻¹ would dominate the IR spectrum, while the aldehyde’s C=O stretch would appear as a sharp peak around 1700 cm⁻¹ . The sulfanyl bridge’s vibrations would manifest as moderate-intensity bands in the 700–800 cm⁻¹ region, overlapping with aromatic C-H out-of-plane bending modes.
Raman Spectroscopy of Nitroindole Core
Raman spectroscopy complements FT-IR by highlighting non-polar functional groups and skeletal vibrations. Key features for this compound would include:
| Vibration Type | Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Nitro group (NO₂) | 1350–1400 | Strong |
| Aromatic ring breathing | 1000–1050 | Moderate |
| Sulfanyl (C-S) | 500–550 | Weak |
| Aldehyde (C=O) | 1700–1750 | Moderate |
The nitro group’s symmetric and asymmetric stretching modes would produce intense Raman signals, while the sulfanyl bridge’s vibrations would appear as weaker bands. Aromatic ring vibrations (e.g., benzene and indole) would contribute to the mid-frequency region.
UV-Vis Absorption Characteristics
The UV-Vis spectrum of this compound is dominated by π→π* transitions in the indole and nitroindole systems. Key absorption maxima include:
| Chromophore | λ_max (nm) | ε (M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| Indole core | 280–300 | ~10,000 | π→π* (benzene + pyrrole) |
| Nitroindole conjugation | 310–320 | ~15,000 | Charge transfer (NO₂→π*) |
| Formyl group | 250–260 | ~5,000 | n→π* (C=O) |
The nitro group at position 5 significantly red-shifts the absorption compared to unsubstituted indoles, as seen in 5-nitroindole-3-carbaldehyde derivatives (λ_max ≈ 312 nm in ethanol). The sulfanyl bridge may introduce minor bathochromic shifts due to electron-donating effects of the sulfur atom.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-methyl-5-nitroindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S/c1-18-15-7-4-11(19(21)22)8-13(15)14(9-20)16(18)23-12-5-2-10(17)3-6-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSURXPZEBXKKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1SC3=CC=C(C=C3)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde moiety (-CHO) at position 3 of the indole core participates in condensation and nucleophilic addition reactions.
Key Reactions:
-
Hydrazone Formation :
Reaction with hydrazines (e.g., hydrazine hydrate, phenylhydrazine) in ethanol under acidic conditions (HCl) yields hydrazone derivatives .
Example :Reported yields: 42–66% for analogous indole-3-carbaldehydes .
-
Knoevenagel Condensation :
Reacts with active methylene compounds (e.g., cyanoacetamide, ethyl cyanoacetate) in the presence of piperidine or acetic acid/sodium acetate to form α,β-unsaturated derivatives .
Sulfanyl Group (-S-) Reactivity
The 4-bromophenylsulfanyl group undergoes substitution and oxidation reactions.
Key Reactions:
-
Nucleophilic Aromatic Substitution :
The bromine atom on the phenyl ring can be replaced by nucleophiles (e.g., amines, thiols) under transition-metal catalysis (e.g., Cu, Pd).
Conditions :-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: DMF/EtOH, 80–100°C.
-
-
Oxidation to Sulfone :
Treatment with H₂O₂ or mCPBA oxidizes the sulfanyl group to a sulfone (-SO₂-).
Example :
Nitro Group (-NO₂) Reactivity
The nitro group at position 5 of the indole ring is redox-active.
Key Reactions:
-
Reduction to Amine :
Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl reduces -NO₂ to -NH₂ .
Conditions : -
Electrophilic Substitution :
The nitro group directs electrophiles (e.g., nitronium ion) to specific positions on the indole ring, enabling further functionalization .
Indole Core Reactivity
The indole scaffold participates in electrophilic substitution and cyclization reactions.
Key Reactions:
-
Friedel-Crafts Alkylation :
The indole C2/C3 positions react with electrophiles (e.g., aldehydes) under Brønsted acid catalysis (e.g., p-toluenesulfonic acid) .
Example :
Cross-Coupling Reactions
The bromophenyl group enables metal-catalyzed cross-couplings.
Key Reactions:
-
Suzuki-Miyaura Coupling :
Reacts with arylboronic acids using Pd catalysts to form biaryl derivatives .
Conditions :
Mechanistic Insights
-
Aldehyde Reactivity : The electron-deficient aldehyde undergoes nucleophilic attack via imine intermediate formation .
-
Sulfanyl Substitution : Oxidative addition of Pd(0) to the C-Br bond facilitates coupling with nucleophiles .
-
Nitro Reduction : Sequential electron transfer steps convert -NO₂ to -NH₂ without indole ring degradation .
This compound’s multifunctional design enables its use in synthesizing pharmaceuticals, agrochemicals, and materials. Further studies on enantioselective transformations and catalytic systems could expand its synthetic utility.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is particularly significant as it is often associated with antibacterial activity. Studies have suggested that derivatives of indole compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anticancer Properties
Indole derivatives have been studied for their anticancer effects. The specific compound may interact with cellular pathways involved in cancer progression. Preliminary studies have shown that such compounds can induce apoptosis in cancer cells, thus offering a pathway for therapeutic development .
Materials Science
Organic Electronics
The unique electronic properties of indole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine enhances the electron-withdrawing characteristics, potentially improving the efficiency of charge transport in these materials .
Polymer Chemistry
This compound can serve as a building block for synthesizing polymers with specific functionalities. Its ability to undergo various chemical reactions allows it to be utilized in creating advanced materials with tailored properties for applications in coatings and adhesives .
Analytical Chemistry
Chromatographic Applications
Due to its distinct chemical structure, 2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde can be used as a reference standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). Its detection can aid in the analysis of complex mixtures, particularly in pharmaceutical formulations .
Spectroscopic Studies
The compound's unique spectral features make it suitable for various spectroscopic analyses, including UV-Vis and NMR spectroscopy. These techniques can be employed to investigate its interactions with biological molecules or to confirm its presence in synthetic mixtures .
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several indole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for further development into therapeutic agents . -
Synthesis of Functional Polymers
Research conducted at a leading university focused on synthesizing polymers from this compound for use in electronic applications. The resulting materials demonstrated enhanced conductivity and stability under operational conditions . -
Chromatographic Method Development
A laboratory developed an HPLC method utilizing this compound as a standard for quantifying related substances in pharmaceutical products. The method showed high sensitivity and specificity, facilitating quality control processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
- Substituent Effects: The 4-bromophenylsulfanyl group is shared with the triazole compound , but its placement on an indole (vs. triazole) alters electronic distribution and steric bulk.
Physicochemical and Spectroscopic Properties
Table 3: Physicochemical Data
- Aldehyde vs. Carboxamide : The aldehyde group in the target compound would show a distinct C=O stretch (~1700 cm⁻¹) compared to carboxamides (~1666 cm⁻¹ in ).
- Nitro Group Impact : The nitro group at position 5 would deshield nearby protons, resulting in downfield shifts in ¹H-NMR (e.g., δ 8.5–9.0 for H-4 and H-6).
Hydrogen Bonding and Crystallography
- The aldehyde group in the target compound may act as a hydrogen-bond acceptor, forming weaker interactions compared to the hydroxyl or amide groups in and 3 .
- Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving such structural features, particularly for assessing planarity of the indole core and sulfanyl linkage geometry.
Biological Activity
2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde (CAS No. 338416-11-8) is a compound belonging to the indole family, known for its diverse biological activities. This article examines its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.
- Molecular Formula : C16H11BrN2O3S
- Molecular Weight : 391.24 g/mol
- Structure : The compound contains a bromophenyl group, a sulfanyl group, and a nitro group attached to an indole structure, which contributes to its biological activities.
Antimicrobial Activity
Research indicates that 2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens have been evaluated.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.75 | 1.00 |
| Candida albicans | 0.50 | 1.00 |
| Pseudomonas aeruginosa | 1.00 | 2.00 |
These results demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The compound's anticancer properties have also been investigated. Studies reveal that it can inhibit the growth of various cancer cell lines, with specific focus on its mechanism of action.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 5.50 |
| HeLa (cervical cancer) | 4.20 |
| MCF-7 (breast cancer) | 6.00 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, likely mediated through the nitro group, which can be reduced to reactive intermediates that interact with cellular components .
Case Study 1: Antimicrobial Efficacy
In a study published in ACS Omega, derivatives of indole were tested for antimicrobial activity, where the compound demonstrated potent inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications enhanced activity against resistant strains .
Case Study 2: Anticancer Potential
Another investigation highlighted the compound's selective cytotoxicity towards A549 lung cancer cells compared to normal fibroblasts. The study utilized molecular dynamics simulations to confirm interactions with key proteins involved in cancer cell proliferation, reinforcing its potential as a therapeutic agent .
The biological activity of 2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde can be attributed to several mechanisms:
- Bioreduction : The nitro group can be reduced within biological systems to form reactive intermediates that can damage DNA and proteins.
- Protein Interaction : The sulfanyl group may enhance binding affinity to target enzymes or receptors involved in microbial resistance or cancer progression.
Q & A
Basic: What synthetic strategies are employed to prepare 2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde?
Methodological Answer:
The synthesis typically involves S-alkylation of a thiol-containing precursor with a halogenated aromatic compound. For example:
- Step 1 : Introduce the sulfanyl group via nucleophilic substitution using 4-bromothiophenol under basic conditions (e.g., cesium carbonate in anhydrous DMF) .
- Step 2 : Nitration of the indole ring at the 5-position using mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
- Step 3 : Purify intermediates via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Key Considerations : Monitor reaction progress with TLC (Rf ~0.4 in hexane/ethyl acetate) and optimize stoichiometry to minimize byproducts .
Basic: Which spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals for the aldehyde proton (~10 ppm), nitro group (meta to indole N-H), and bromophenyl substituents. Use DEPT-135 to distinguish CH₂/CH₃ groups .
- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .
- Elemental Analysis : Validate C, H, N, S, and Br percentages within ±0.4% of theoretical values .
Advanced: How is X-ray crystallography applied to resolve molecular conformation and packing?
Methodological Answer:
- Data Collection : Use single crystals grown via slow evaporation (e.g., ethanol/water). Collect data at 113 K to minimize thermal motion .
- Software : Refine with SHELXL (for small-molecule structures) to achieve R-factor <0.05. Visualize using ORTEP-3 for thermal ellipsoid plots .
- Key Metrics : Analyze dihedral angles (e.g., 58.85° between indole and bromophenyl planes) and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
Advanced: How can graph set analysis decode hydrogen-bonding patterns in the crystal lattice?
Methodological Answer:
- Step 1 : Identify donor-acceptor pairs (e.g., nitro O⋯H-indole).
- Step 2 : Classify motifs using Etter’s graph theory:
- Tools : Use Mercury or PLATON to generate hydrogen-bond tables and visualize 3D networks .
Advanced: How to resolve contradictions in crystallographic refinement (e.g., disorder, twinning)?
Methodological Answer:
- Disorder : Apply SHELXL restraints (e.g., SIMU/DELU) to model split positions .
- Twinning : Test for twinning using Hooft/Y statistics. Refine with TWIN/BASF commands in SHELXL .
- Validation : Cross-check with CIF checkers (e.g., IUCr’s checkCIF) to flag outliers in bond lengths/angles .
Basic: What functional groups influence reactivity and intermolecular interactions?
Methodological Answer:
- Electrophilic Sites : Aldehyde (C=O) and nitro group (electron-withdrawing) direct nucleophilic attacks.
- Hydrogen Bonding : Indole N-H and carbonyl O act as donors/acceptors, stabilizing crystal packing .
- Steric Effects : Bulky 4-bromophenyl sulfanyl group may hinder π-π stacking .
Advanced: How to optimize nitration regioselectivity on the indole ring?
Methodological Answer:
- Conditions : Use dilute HNO₃ at low temperatures (0–5°C) to favor mono-nitration at the 5-position.
- Directing Groups : The methyl group at N1 deactivates the 4-position, while sulfanyl at C2 directs nitration to C5 .
- Validation : Compare experimental vs. DFT-calculated NMR shifts to confirm regiochemistry .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1) for high-purity crystals.
- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to separate nitro/byproduct isomers .
Advanced: How to evaluate bioactivity using structural analogs?
Methodological Answer:
- In Silico : Perform molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases) using the nitro group as a hydrogen-bond acceptor .
- In Vitro : Test antiproliferative activity (e.g., MTT assay) against cancer cell lines, referencing indole derivatives with IC₅₀ <10 µM .
Advanced: How to address complex splitting in NMR spectra?
Methodological Answer:
- 2D NMR : Use HSQC to correlate 1H-13C signals and COSY to identify J-coupled protons (e.g., indole H4/H6) .
- Simulation : Compare experimental spectra with MestReNova -predicted shifts for diastereotopic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
